1-Fluoro-4-(4-fluorophenyl)naphthalene
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Overview
Description
1-Fluoro-4-(4-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives and fluoroaromatics. Its chemical formula is C16H10F2 and it has a molecular weight of 240.25 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a naphthalene ring system, making it a valuable compound in various chemical applications.
Preparation Methods
The synthesis of 1-Fluoro-4-(4-fluorophenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate. Industrial production methods may involve large-scale synthesis using similar coupling reactions with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
1-Fluoro-4-(4-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluorine atoms, which activate the aromatic ring towards nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also be performed to modify the aromatic ring system.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a common reaction involving this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(4-fluorophenyl)naphthalene has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-Fluoro-4-(4-fluorophenyl)naphthalene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Fluoro-4-(4-fluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a similar structure but with only one fluorine atom attached to the naphthalene ring.
1-Bromonaphthalene: Another naphthalene derivative with a bromine atom instead of fluorine, which affects its reactivity and applications.
1-Chloronaphthalene: Similar to 1-Fluoronaphthalene but with a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct chemical and physical properties compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C16H10F2 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H |
InChI Key |
FMYLMQSUEXPMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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